molecular formula C10H9FO2 B180716 (E)-4-(2-fluorophenyl)but-3-enoic acid CAS No. 127406-53-5

(E)-4-(2-fluorophenyl)but-3-enoic acid

Cat. No.: B180716
CAS No.: 127406-53-5
M. Wt: 180.17 g/mol
InChI Key: PIEZMEORTPFVES-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(2-fluorophenyl)but-3-enoic acid is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-fluorophenyl)but-3-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and malonic acid.

    Knoevenagel Condensation: The 2-fluorobenzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine, resulting in the formation of this compound.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol at reflux temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-fluorophenyl)but-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 2-fluorobenzoic acid.

    Reduction: Formation of (E)-4-(2-fluorophenyl)butanoic acid.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(E)-4-(2-fluorophenyl)but-3-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-(2-fluorophenyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzoic acid
  • 4-Fluorocinnamic acid
  • 2-Fluorophenylacetic acid

Uniqueness

(E)-4-(2-fluorophenyl)but-3-enoic acid is unique due to the presence of both a fluorine atom and a butenoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-4-(2-fluorophenyl)but-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-6H,7H2,(H,12,13)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEZMEORTPFVES-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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